Sodium tetradecenesulphonate
Description
Historical Context of Alkenesulphonate Research
The development of alpha-olefin sulfonates dates back to the 1930s. cleaninginstitute.org However, it was later that they gained prominence. For industrial-scale production, alpha-olefins are synthesized through the oligomerization of ethylene (B1197577). cir-safety.org The sulfonation of these alpha-olefins, typically using sulfur trioxide, followed by alkaline hydrolysis, results in the mixture of alkene sulfonates and hydroxyalkane sulfonates that constitute AOS. wikipedia.org Early research focused on their detergent and foaming properties, establishing their efficacy as cleaning agents. cleaninginstitute.org
Significance of Sodium Tetradecenesulphonate in Modern Chemical Science
This compound is recognized for its excellent cleaning power and high foaming capacity. paulaschoice-eu.comthetodayproject.net Unlike some other surfactants, it demonstrates good stability in hard water and across a wide pH range. atamankimya.com Its amphiphilic nature, possessing both a water-repelling (hydrophobic) tetradecene chain and a water-attracting (hydrophilic) sulfonate group, underpins its surfactant properties. ontosight.ai This dual characteristic allows it to reduce the surface tension of water, making it effective in various applications. ontosight.ai In contemporary research, its potential applications continue to be explored, including its use in personal care formulations and industrial processes. ontosight.ai
Scope and Objectives of Academic Inquiry on this compound
Academic inquiry into this compound covers a range of topics from its synthesis and physical properties to its performance in various applications. Researchers are investigating its behavior in solution, its interaction with other chemical species, and its environmental fate. canada.ca Studies have also delved into its potential to act as an emulsifier in specific formulations. A notable area of recent research includes its potential inhibitory effects on the interaction between the receptor-binding domain of the spike protein of SARS-CoV-2 and ACE2, suggesting a role in preventative applications. researchgate.net
Chemical and Physical Properties
This compound is commercially available primarily as a solution with a 40% active ingredient content. wikipedia.org The chemical formula is C14H27NaO3S. ontosight.ai It is an anionic surfactant, meaning the head of the molecule carries a negative charge in an aqueous solution. wikipedia.org
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C14H27NaO3S ontosight.ai |
| Molecular Weight | 276.44 g/mol nih.gov |
| Appearance | White to slightly beige powder atamankimya.com |
| Ionicity | Anionic atamankimya.com |
| Primary Composition | Mixture of sodium hydroxyalkane sulfonates and sodium alkene sulfonates cosmeticsinfo.org |
Research Findings
Detailed research has elucidated several key characteristics and applications of this compound.
Surfactant and Foaming Properties
Sodium C14-16 olefin sulfonate is a powerful anionic surfactant known for its cleansing and foaming abilities. paulaschoice-eu.com It is effective in creating a rich, stable foam, which is a desirable characteristic in many cleansing products. Its performance is notable even in hard water, where many other surfactants are less effective. atamankimya.com
Applications in Formulations
Due to its properties, this compound is a versatile ingredient in a variety of products:
Personal Care Products: It is frequently used in shampoos, body washes, and facial cleansers. ontosight.ai
Industrial Cleaners: Its effectiveness in removing grease makes it valuable in industrial cleaning applications.
Agricultural Formulations: Research has indicated its potential as an emulsifier in pesticide formulations.
Oilfield Applications: It can act as an emulsifier in oil recovery processes.
Table 2: Summary of Research on this compound Applications
| Application Area | Research Focus | Key Findings |
|---|---|---|
| Personal Care | Foaming and cleansing efficacy | Provides rich, stable foam and effective cleaning without excessive stripping of natural oils. |
| Industrial Cleaning | Grease removal | Significantly reduces cleaning times for surfaces with heavy grease. |
| Agriculture | Emulsification in pesticides | Improved penetration rates into plant tissues compared to conventional emulsifiers. |
| Virology | Inhibition of SARS-CoV-2 | In vitro assays showed inhibitory effects on the spike protein-ACE2 interaction. researchgate.net |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
11066-21-0 |
|---|---|
Molecular Formula |
C14H27NaO3S |
Molecular Weight |
300.44 g/mol |
IUPAC Name |
sodium;tetradecane-3-sulfonate |
InChI |
InChI=1S/C14H30O3S.Na/c1-3-5-6-7-8-9-10-11-12-13-14(4-2)18(15,16)17;/h14H,3-13H2,1-2H3,(H,15,16,17);/q;+1/p-1 |
InChI Key |
WXEQTCQVRXAXBC-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCC(CC)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCCCC(CC)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Synthesis and Manufacturing Methodologies of Sodium Tetradecenesulphonate
Fundamental Principles of Olefin Sulphonation
Olefin sulphonation is an electrophilic substitution reaction where an olefin, such as tetradecene, reacts with a sulphonating agent. The most common and industrially significant agent for this process is sulphur trioxide (SO₃). The reaction is highly exothermic and rapid, proceeding through several complex stages.
The initial reaction between the alpha-olefin and sulphur trioxide is believed to form a β-sultone (a cyclic sulphone ester), which is an unstable intermediate. This is followed by the formation of carbocation intermediates and subsequent rearrangements. The process ultimately yields a mixture of products, primarily consisting of alkene sulphonic acids and sultones. These intermediates are then subjected to neutralization and hydrolysis with an aqueous base, typically sodium hydroxide (B78521), to produce the final mixture of sodium alkene sulphonates and sodium hydroxyalkane sulphonates that constitute commercial AOS. wikipedia.orgatamankimya.com The ratio of these components is critical to the final properties of the surfactant.
Contemporary Synthetic Routes to Alpha-Olefin Sulphonates (AOS)
The manufacturing pathway for sodium tetradecenesulphonate is representative of the general synthesis for alpha-olefin sulphonates. This process can be divided into two principal stages: the synthesis of the alpha-olefin precursor and its subsequent sulphonation.
The precursor for this compound is 1-tetradecene (B72687), a linear alpha-olefin (LAO). The dominant industrial method for producing 1-tetradecene and other LAOs is the oligomerization of ethylene (B1197577). stppgroup.com This process involves the catalytic linking of ethylene monomers to form longer-chain olefins.
Several commercial processes exist, with the Shell Higher Olefin Process (SHOP) and Ziegler-Natta catalyst-based methods being the most prominent. uni-ulm.defrontiersin.org
Shell Higher Olefin Process (SHOP): This integrated system uses a nickel-based catalyst for ethylene oligomerization, which typically produces a broad range of alpha-olefins with a Schulz-Flory distribution. uni-ulm.demdpi.com The process includes subsequent isomerization and disproportionation steps to optimize the yield of desired carbon chain lengths, such as the C14 fraction required for tetradecene.
Ziegler-Natta Catalysts: These systems, often based on titanium and aluminum compounds, are also widely used for ethylene oligomerization. frontiersin.org By adjusting the catalyst composition and reaction conditions, manufacturers can influence the distribution of the resulting alpha-olefins to favor specific chain lengths. jst.go.jp Zirconium-based catalysts have also been developed, offering advantages such as producing fewer branched by-products. jst.go.jpijeast.com
These oligomerization processes yield high-purity linear alpha-olefins, which are essential for producing high-quality surfactants. ijeast.com
Once the 1-tetradecene precursor is obtained, it undergoes direct sulphonation to produce the sulphonic acid intermediate, which is then neutralized to form this compound.
Modern industrial sulphonation overwhelmingly utilizes gaseous sulphur trioxide (SO₃) as the sulphonating agent. scispace.com SO₃ is highly reactive and allows for a rapid, continuous process with no waste acid streams, unlike older methods that used oleum (B3057394) or sulphuric acid. scispace.com The SO₃ gas is typically diluted with dry air or nitrogen to control the reaction rate and reduce the formation of undesirable by-products. googleapis.com The reaction is stoichiometric, which minimizes waste. scispace.com
Sulphonation: The liquid alpha-olefin reacts with the diluted SO₃ gas. atamankimya.com
Aging/Digestion: The acid mixture from the reactor is held for a short period (e.g., 15-20 minutes) to allow for the completion of reactions. scribd.com
Neutralization and Hydrolysis: The mixture is then neutralized with sodium hydroxide. This step also involves hydrolysis at elevated temperatures to open the remaining sultone rings, converting them into the desired alkene and hydroxyalkane sulphonates. atamankimya.comscribd.com
The sulphonation of alpha-olefins with SO₃ is almost exclusively carried out in continuous multitube falling film reactors (FFRs). google.commade-in-china.comaidic.it This reactor design is crucial for managing the high heat of reaction and ensuring a high-quality product. aidic.it
In an FFR, the liquid 1-tetradecene is carefully distributed to form a thin film on the inside walls of numerous vertical tubes. mpob.gov.my The diluted SO₃ gas flows co-currently downward with the liquid film. mpob.gov.my The key advantages of this methodology include:
Excellent Heat Transfer: The reactor tubes are surrounded by a cooling jacket, typically using water, which efficiently removes the significant heat generated by the exothermic reaction. aidic.itmpob.gov.my This precise temperature control is vital to prevent charring and the formation of by-products.
High Mass Transfer Rate: The large surface area of the thin liquid film ensures efficient contact and rapid reaction between the gaseous SO₃ and the liquid olefin. asiachmical.com
Short Residence Time: The reaction is completed in a matter of seconds to minutes, allowing for high throughput in a continuous process. scispace.comasiachmical.com
The design of the nozzles that distribute the organic liquid is a critical component, ensuring a uniform film thickness in every tube for consistent product quality. google.com
To maximize the yield of high-quality this compound and minimize impurities, several reaction parameters must be precisely controlled. The gas-liquid sulphonation process in reactors can be limited by poor mass transfer efficiency and the creation of excess by-products. mdpi.comresearchgate.net
Key Optimization Parameters:
| Parameter | Typical Range/Condition | Impact on Process and Product Quality |
| SO₃/Olefin Molar Ratio | 1.0 to 1.27 | A slight excess of SO₃ is often used to ensure complete conversion of the olefin. However, too high a ratio can lead to the formation of disulphonates and other impurities. mdpi.comgoogle.com |
| Reaction Temperature | 35°C - 52°C | Higher temperatures increase the reaction rate but can also promote side reactions and product darkening. Effective cooling in the FFR is essential to maintain the optimal temperature. scribd.commdpi.com |
| SO₃ Concentration | ~4% in air | Diluting SO₃ with an inert gas moderates its reactivity, reducing charring and improving selectivity. googleapis.com |
| Residence Time | 15 - 25 seconds in FFR | Must be sufficient for high conversion but short enough to prevent degradation and by-product formation. asiachmical.com |
By-product Formation:
The primary by-products in alpha-olefin sulphonation are sultones, which are cyclic esters. google.com While some sultones are intermediates that are hydrolyzed to the desired products, residual unhydrolyzed sultones are undesirable impurities. Other potential by-products include unreacted olefins and disulphonated compounds. scribd.com The subsequent hydrolysis step is critical for converting sultones into active surfactants, but it can also generate impurities like hydroxyl sulphonates and disulphonates if not properly controlled. google.com Careful control of the neutralization and hydrolysis conditions (temperature, pH, and time) is necessary to minimize these impurities and ensure the final product meets quality specifications. scribd.comgoogle.com
Direct Sulphonation Techniques
Bisulfite Addition Reactions for Alkenesulfonates
While the primary industrial route to this compound involves the sulfonation of alpha-olefins with sulfur trioxide, the addition of bisulfite to unsaturated compounds represents an alternative pathway for creating organic sulfonates. This method, a free-radical-initiated reaction, involves the addition of a water-soluble bisulfite, such as sodium bisulfite, across the double bond of an olefin.
The reaction is typically carried out in an aqueous medium. Various methods can be used to initiate the free-radical mechanism, including the use of oxygen, diazo compounds, ultraviolet light, or radiation. It has been found that the presence of activated charcoal or activated carbon can facilitate this reaction, leading to good conversion rates and yields of the corresponding sulfonate. This approach avoids the need for reagents that might complicate the recovery of the final product.
Hydrolysis and Neutralization Steps in AOS Production
The reaction of 1-tetradecene with sulfur trioxide yields a complex mixture of intermediates, primarily alkenyl sulfonic acids and cyclic sulfonate esters known as sultones. google.comnjchm.com To obtain the desired this compound, these intermediates must undergo hydrolysis and neutralization. njchm.com
Hydrolysis: The crude sulfonation product is subjected to hydrolysis, typically at elevated temperatures (often exceeding 100°C) under alkaline conditions. njchm.comgoogle.comgoogle.com This crucial step aims to open the sultone rings, converting them into water-soluble hydroxyalkane sulfonates and additional alkene sulfonates. njchm.comgoogle.comgoogle.com The process involves nucleophilic substitution and elimination reactions where the carbon-oxygen bond in the sultone ring is cleaved. google.comgoogle.com
Neutralization: Following sulfonation and aging, the acidic mixture is neutralized. This is commonly achieved by mixing the reaction product with an aqueous solution of a base, typically sodium hydroxide. njchm.comnjweixian.com This exothermic reaction converts the sulfonic acids into their corresponding sodium salts. enviro.wiki The hydrolysis and neutralization steps can be performed concurrently, where the high temperature and alkaline conditions of neutralization drive the hydrolysis of the sultones. google.comgoogle.com In some processes, to obtain a solid product, the neutralization and hydrolysis are carried out in isopropanol (B130326) instead of water.
The final product is an aqueous solution containing a mixture of sodium alkene sulfonates and sodium hydroxyalkane sulfonates, which together constitute commercial alpha-olefin sulfonate. njchm.comwikipedia.org
Table 1: Key Stages in AOS Production
| Stage | Description | Key Reagents/Conditions |
|---|---|---|
| Sulfonation | Reaction of alpha-olefin with sulfur trioxide. | Gaseous SO₃, thin film reactor. |
| Aging | Allows for isomerization and other secondary reactions. | Controlled time and temperature. |
| Hydrolysis | Opens sultone rings to form active surfactants. | High temperature, alkaline pH. |
| Neutralization | Converts sulfonic acids to their sodium salts. | Sodium hydroxide solution. |
Reaction Thermodynamics and Kinetics in this compound Synthesis
The synthesis of this compound is governed by the thermodynamics and kinetics of its constituent reactions.
Sulfonation: The reaction of alpha-olefins with sulfur trioxide is rapid, stoichiometric, and highly exothermic. enviro.wikichemithon.com This necessitates specialized equipment, such as continuous thin film reactors, to effectively manage the significant heat of reaction and maintain precise temperature control. njchm.comenviro.wikigoogle.com Tight control over the molar ratio of sulfur trioxide to the olefin is critical; an excess of SO₃ can lead to undesirable side reactions and by-product formation. chemithon.com
Hydrolysis: The kinetics of the hydrolysis step are heavily dependent on temperature and time. google.comgoogle.compatsnap.com Higher temperatures and longer reaction times favor a more complete conversion of residual sultones, particularly the more resistant δ-sultones. google.comgoogle.compatsnap.com However, there is a kinetic trade-off, as excessively high temperatures or prolonged hydrolysis can lead to product discoloration and potential equipment corrosion. google.comgoogle.compatsnap.com Therefore, process conditions must be carefully optimized to maximize sultone conversion while maintaining product quality. patsnap.com The hydrolysis of sultones is a critical kinetic hurdle to overcome in producing a high-quality final product.
Purification Methodologies for Synthetic this compound Products
The primary impurities in synthetic this compound are unreacted olefins and residual sultones. google.com Sultones, in particular, are undesirable as they are potential skin sensitizers, and their levels in the final product must be minimized. cir-safety.orgcosmeticsinfo.org
Several purification strategies are employed:
Controlled Hydrolysis: As discussed previously, ensuring the hydrolysis step is driven to completion is the primary method for eliminating sultones. google.com
Heating and pH Adjustment: One patented process describes a sequence involving heating the neutralized product to eliminate non-sulfonate sulfur-containing organic compounds, followed by bleaching and pH adjustment under specific conditions to lighten the product color without reforming the impurities. google.com
Solvent-Based Separation: Another method involves adding water to the sulfonation product to form an emulsion. By heating this mixture, it demulsifies and separates into layers. The upper layer, containing insoluble sultones, can be physically removed, leaving a purer aqueous solution of the desired sulfonic acids in the lower layer. google.com
Bleaching: After hydrolysis and neutralization, a bleaching step, often using hydrogen peroxide, may be incorporated to improve the color of the final product. njweixian.com It is critical to ensure any residual bleaching agent is destroyed before any final pH adjustments with acid. google.com
Table 2: Common Impurities and Control Methods
| Impurity | Type | Control/Purification Method |
|---|---|---|
| Sultones | Process By-product | Complete hydrolysis, heating, solvent extraction. google.comgoogle.com |
| Unreacted Olefins | Raw Material | Optimization of sulfonation reaction stoichiometry. chemithon.com |
| Color Bodies | Process By-product | Bleaching, avoiding excessive hydrolysis temperatures. google.comgoogle.comgoogle.com |
Synthesis of Homologues and Structural Analogues of this compound
The general manufacturing process for alpha-olefin sulfonates can be applied to a range of alpha-olefin feedstocks to produce homologues of this compound. atamankimya.com These homologues differ in the length of their alkyl chains. Commercially important homologues include:
Sodium C12-14 Olefin Sulfonate
Sodium C14-18 Olefin Sulfonate
Sodium C16-18 Olefin Sulfonate cir-safety.orgatamankimya.com
The synthesis of these compounds follows the same fundamental pathway: the oligomerization of ethylene to produce alpha-olefins of the desired chain lengths, followed by sulfonation with sulfur trioxide, and subsequent hydrolysis and neutralization. atamanchemicals.commakingcosmetics.comatamanchemicals.com For example, the production of sodium C12-14 olefin sulfonate would start with a blend of 1-dodecene (B91753) and 1-tetradecene, while sodium C16-18 olefin sulfonate would utilize 1-hexadecene (B165127) and 1-octadecene.
The properties of the final surfactant product, such as its surface tension, critical micelle concentration, and foaming ability, are influenced by the alkyl chain length distribution of the starting alpha-olefin. researchgate.net Research has shown that C14 and C16 olefins often exhibit maximal surface activity in the AOS series. wikipedia.org
Advanced Analytical Characterization of Sodium Tetradecenesulphonate
Spectroscopic Methodologies for Structural Elucidation
Spectroscopy is a cornerstone in the structural analysis of Sodium Tetradecenesulphonate, providing detailed information about its molecular framework, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. By analyzing the magnetic properties of atomic nuclei, ¹H (proton) and ¹³C (carbon-13) NMR provide a detailed map of the molecule's carbon-hydrogen framework.
In a typical ¹H NMR spectrum of this compound, specific protons will resonate at characteristic chemical shifts. For instance, the protons attached to the double bond (vinylic protons) would appear in the downfield region, typically between 5.0 and 6.5 ppm. The protons on the carbon atom adjacent to the sulfonate group would also be shifted downfield due to the electronegative effect of the sulfur-oxygen bonds. The long aliphatic chain would produce a complex series of overlapping signals in the upfield region, generally between 0.8 and 1.6 ppm.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbons of the double bond would be found in the 110-140 ppm range, while the carbon directly bonded to the sulfonate group would be significantly deshielded. The remaining aliphatic carbons would appear at higher field strengths. The combination of ¹H and ¹³C NMR, often supported by two-dimensional techniques like HSQC and HMBC, allows for the unambiguous assignment of every proton and carbon in the molecule, confirming the position of the double bond and the sulfonate group. nih.govnih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents expected chemical shift ranges based on the typical values for similar functional groups and structures. Actual values can vary based on solvent and specific isomer.
| Functional Group | Atom | Predicted Chemical Shift (ppm) |
| Alkyl Chain End | -CH₃ | ~0.9 |
| Aliphatic Chain | -(CH₂)n- | 1.2-1.6 |
| Vinylic Group | =CH- / =CH₂ | 5.0-6.5 |
| Carbon Alpha to Sulfonate | -CH-SO₃ | 2.5-3.5 |
| Aliphatic Carbons | -(CH₂)n- | 20-40 |
| Vinylic Carbons | >C=C< | 110-140 |
| Carbon Alpha to Sulfonate | >C-SO₃ | 50-70 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and powerful technique used to identify the functional groups present in a molecule. When this compound is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, resulting in a characteristic absorption spectrum.
The FT-IR spectrum provides clear evidence for the key structural components of the molecule. The sulfonate group (SO₃⁻) gives rise to strong and characteristic asymmetric and symmetric stretching vibrations. These are typically observed in the regions of 1350-1400 cm⁻¹ and 1040-1080 cm⁻¹. researchgate.net The presence of the carbon-carbon double bond (C=C) is confirmed by a stretching vibration around 1640-1680 cm⁻¹. Additionally, the C-H bonds of the aliphatic chain and the vinylic group produce stretching and bending vibrations, typically seen around 2850-3000 cm⁻¹ and 1465 cm⁻¹, respectively. researchgate.net
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |
| Sulfonate (S=O) | Asymmetric Stretch | ~1350 |
| Sulfonate (S=O) | Symmetric Stretch | ~1170 |
| Sulfonate (S-O) | Stretch | ~1040 |
| Alkene (C=C) | Stretch | ~1650 |
| Alkane (C-H) | Stretch | 2850-2960 |
Mass Spectrometry (MS) and Hyphenated Techniques (e.g., HPLC-Q-TOF-MS)
Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's exact molecular weight and elemental composition. For a non-volatile and ionic compound like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically used. In negative ion mode, the molecule is detected as the tetradecenesulphonate anion [C₁₄H₂₇SO₃]⁻, with an expected m/z of approximately 275.43.
High-resolution mass spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzers, can determine the mass with extremely high accuracy. nih.govnih.gov This allows for the calculation of a unique elemental formula, distinguishing it from other compounds with the same nominal mass. Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the parent ion is fragmented to produce a characteristic pattern of daughter ions, revealing details about the molecule's structure. nih.gov
When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC), the resulting HPLC-Q-TOF-MS system is a powerful tool for analyzing complex mixtures. It can separate this compound from related impurities, such as isomers or byproducts like hydroxyalkane sulfonates, and provide high-resolution mass data for each separated component. rsc.orgnih.gov
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantification and Derivatization Studies
Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The direct application of this technique for the analysis of this compound is limited because its core structure—an isolated double bond and a sulfonate group—lacks a strong chromophore that absorbs significantly in the typical UV-Vis range (200-800 nm). The C=C bond has a weak absorption below 200 nm, which is often difficult to measure accurately.
However, UV-Vis spectrophotometry is highly valuable for quantitative analysis based on the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the absorbing species. acgpubs.org For compounds like this compound that are not strongly UV-active, quantification can be achieved through derivatization. This involves a chemical reaction that attaches a chromophore to the molecule, rendering the resulting product easily detectable by UV-Vis. Alternatively, it can be used to quantify other UV-active components in a formulation where this compound is present. researchgate.netnih.gov
Chromatographic Separation and Quantitative Analysis
Chromatographic techniques are essential for separating this compound from complex mixtures, assessing its purity, and determining the distribution of its various isomers and homologues.
X-ray Diffraction (XRD) and Crystallographic Analysis of Sulphonate Compounds
X-ray Diffraction (XRD) is a primary technique for determining the crystal structure of solid materials. tcd.ie The method involves directing an X-ray beam at a sample and measuring the scattering angles of the diffracted beams. latech.edu When X-rays interact with a crystalline solid, they are diffracted according to Bragg's Law (nλ = 2d sinθ), which relates the wavelength of the X-ray (λ), the diffraction angle (θ), and the distance between atomic planes (d) in the crystal lattice. tcd.ie This diffraction pattern is unique to a specific crystalline structure, acting as a fingerprint for material identification and characterization. latech.edu
For sulphonate compounds, which are often crystalline powders in their pure, solid form, powder XRD (PXRD) is the most common application of this technique. latech.edu In a PXRD experiment, a polycrystalline sample is exposed to X-rays, and the resulting diffraction pattern consists of a series of peaks of varying intensities at different 2θ angles. latech.edu Each peak corresponds to a specific set of lattice planes within the crystal structure. tcd.ie
The process of analysis involves:
Sample Preparation: The solid this compound powder is carefully prepared to ensure a random orientation of the crystallites.
Data Collection: A diffractometer scans the sample over a range of 2θ angles, recording the intensity of diffracted X-rays. rsc.org
Phase Identification: The resulting diffraction pattern is compared against databases, such as the International Centre for Diffraction Data (ICDD), to identify the crystalline phase.
Crystallographic Analysis: If the structure is unknown, the peak positions can be used to determine the unit cell dimensions through a process called indexing.
This structural information is crucial for understanding the material's physical properties and behavior in solid-state formulations.
Surface Science Techniques for Interfacial Behavior Characterization
This compound is an anionic surfactant, meaning its molecules are surface-active and preferentially adsorb at interfaces, such as the air-water or oil-water interface. cosmileeurope.eu This behavior is fundamental to its applications in cleaning and foaming. atamanchemicals.comspecialchem.com A suite of surface science techniques is employed to quantify this interfacial activity.
Surface tension is the measure of the energy required to increase the surface area of a liquid. Surfactants lower this energy. The surface tension of a surfactant solution changes significantly with its concentration until it reaches a critical point. wikipedia.org A study investigating various alpha-olefin sulphonates (AOS) demonstrated that the efficiency of a surfactant in reducing surface tension is related to its alkyl chain length. tandfonline.com While longer chains are more surface-active at lower concentrations, they may exhibit higher surface tension values at the saturation point (the CMC). tandfonline.combohrium.com
Dynamic surface tension measurements also provide insight into the rate at which surfactant molecules diffuse and adsorb to an interface. tandfonline.combohrium.com For C14-16 AOS, as the concentration increases, the induction period for surface tension reduction disappears and the surface tension decreases more rapidly. tandfonline.com
| AOS Type | Critical Micelle Concentration (CMC) (mol/L) | Surface Tension at CMC (γCMC) (mN/m) | Minimum Area per Molecule (Amin) (nm²) |
|---|---|---|---|
| C14-16 AOS | 4.1 x 10⁻⁴ | 35.8 | 0.58 |
| C16-18 AOS | 2.0 x 10⁻⁴ | 37.5 | 0.61 |
| C20-24 AOS | 3.2 x 10⁻⁵ | 42.3 | 0.69 |
This table presents data synthesized from research on alpha-olefin sulphonates to illustrate the effect of alkyl chain length on surface properties. tandfonline.combohrium.com
The Critical Micelle Concentration (CMC) is the specific concentration of a surfactant above which molecules aggregate to form micelles in the bulk solution. wikipedia.org Below the CMC, surfactant molecules exist individually or adsorb at interfaces. wikipedia.org Above the CMC, the surface tension of the solution remains relatively constant, as any additional surfactant molecules form micelles rather than further populating the surface. wikipedia.org
The CMC is a key parameter indicating a surfactant's efficiency. A lower CMC means less surfactant is needed to achieve maximum surface tension reduction and begin micellar activity, which is crucial for solubilization and detergency. researchgate.net The CMC is typically determined by measuring a physical property that changes abruptly at the point of micellization, such as surface tension, conductivity, or light scattering, as a function of surfactant concentration. wikipedia.org For alpha-olefin sulphonates, the CMC decreases as the hydrophobic alkyl chain length increases, indicating greater efficiency for longer-chain surfactants. tandfonline.combohrium.com
| AOS Type | Critical Micelle Concentration (CMC) (mol/L) |
|---|---|
| C14-16 AOS | 4.1 x 10⁻⁴ |
| C16-18 AOS | 2.0 x 10⁻⁴ |
| C20-24 AOS | 3.2 x 10⁻⁵ |
This table highlights the inverse relationship between alkyl chain length and the Critical Micelle Concentration. tandfonline.combohrium.com
Wettability describes the ability of a liquid to maintain contact with a solid surface. It is quantified by measuring the contact angle (θ) of a droplet of the liquid on the solid surface. ncsu.edu A low contact angle (< 90°) indicates good wettability, where the liquid spreads over the surface. A high contact angle (> 90°) signifies poor wettability. ncsu.edu
Surfactants like this compound are effective wetting agents because their adsorption at the solid-liquid interface lowers the interfacial energy, thereby reducing the contact angle. bohrium.comresearchgate.net Studies comparing alpha-olefin sulphonates show that alkyl chain length influences wetting performance. Research indicates that C14-16 AOS demonstrates better wettability compared to its longer-chain counterparts (C16-18 AOS and C20-24 AOS). tandfonline.com This suggests an optimal balance between the molecule's ability to lower surface tension and its adsorption kinetics at the solid-liquid interface for the C14-16 chain length. tandfonline.comresearchgate.net
| AOS Type | Relative Wettability | General Observation |
|---|---|---|
| C14-16 AOS | High | Shows better wettability compared to longer chain variants. tandfonline.com |
| C16-18 AOS | Moderate | Wetting performance is lower than C14-16 AOS. tandfonline.com |
| C20-24 AOS | Low | Shows the least effective wettability among the tested variants. tandfonline.com |
This table summarizes the findings on the influence of alkyl chain length on the wetting properties of alpha-olefin sulphonates.
Mechanistic Studies and Theoretical Chemistry of Sodium Tetradecenesulphonate
Elucidation of Surfactant Action Mechanisms at Interfaces
Sodium tetradecenesulphonate, a key component of the C14-16 alpha-olefin sulphonate (AOS) mixture, exhibits complex and highly effective surfactant action at various interfaces, primarily the air-water and oil-water interfaces. The mechanisms governing its function are rooted in its amphiphilic molecular structure, consisting of a long hydrophobic hydrocarbon tail and a hydrophilic sulphonate head group. This structure allows the molecule to orient itself at interfaces, reducing the interfacial tension and enabling a range of applications from detergency to enhanced oil recovery.
The adsorption of this compound at the air-water interface is a dynamic process. Initially, surfactant molecules from the bulk solution diffuse to the interface. This is followed by the arrangement of the molecules with their hydrophobic tails oriented towards the air and the hydrophilic heads remaining in the aqueous phase. This molecular arrangement disrupts the cohesive energy at the water surface, leading to a reduction in surface tension. The effectiveness of this tension reduction is a key parameter in evaluating surfactant performance. For alpha-olefin sulphonates, the efficiency of reducing surface tension has been observed to have an inverse relationship with the alkyl chain length. bohrium.comtandfonline.comtandfonline.com
At the oil-water interface, a similar phenomenon occurs. The hydrophobic tail of the this compound molecule partitions into the oil phase, while the hydrophilic head remains in the water. This reduces the energy required to create new interfacial area, thereby lowering the interfacial tension. This property is crucial for the formation of emulsions, where one liquid is dispersed as fine droplets in another immiscible liquid. The ability of C14-16 AOS to promote emulsification is noted to be better than that of longer-chain alpha-olefin sulphonates like C16-18 and C20-24 AOS. bohrium.comtandfonline.com
The kinetics of adsorption, which describes how quickly the surfactant molecules can arrange at the interface to lower the tension, is another critical aspect. This is often studied through dynamic surface tension measurements. The diffusion coefficient of alpha-olefin sulphonates has been found to decrease with an increase in both surfactant concentration and the length of the alkyl chain. bohrium.comtandfonline.com This indicates that shorter-chain variants like this compound can migrate to the interface more rapidly.
The table below summarizes the key mechanistic actions of this compound at interfaces.
| Interfacial Action | Mechanistic Description |
| Adsorption at Air-Water Interface | Amphiphilic molecules align with hydrophobic tails in the air and hydrophilic heads in the water, disrupting water's cohesive energy and reducing surface tension. |
| Adsorption at Oil-Water Interface | Hydrophobic tails dissolve in the oil phase while hydrophilic heads remain in the aqueous phase, lowering interfacial tension and facilitating emulsification. |
| Dynamic Adsorption Process | The process is governed by the diffusion of surfactant molecules from the bulk to the interface, followed by their reorientation. The rate of this process is influenced by factors such as concentration and alkyl chain length. |
Molecular Dynamics and Simulation Studies of Micellar Aggregation
While specific molecular dynamics (MD) and simulation studies focusing exclusively on the micellar aggregation of this compound are not extensively available in the public domain, valuable insights can be drawn from studies on structurally similar anionic surfactants, such as sodium dodecyl sulphate (SDS). acs.orgnih.gov These computational studies provide a molecular-level understanding of the self-assembly process that leads to the formation of micelles in aqueous solutions.
Micellar aggregation is a spontaneous process that occurs when the concentration of a surfactant in a solution reaches a critical point known as the critical micelle concentration (CMC). Above the CMC, the surfactant monomers assemble into organized structures called micelles, with their hydrophobic tails forming a core that is shielded from the water by a shell of hydrophilic head groups. This process is driven by the hydrophobic effect, which seeks to minimize the unfavorable interactions between the hydrocarbon tails and water molecules.
Molecular dynamics simulations can model the behavior of individual surfactant molecules and their interactions with each other and with water molecules. These simulations can provide detailed information about:
Micelle Shape and Size: Depending on factors like surfactant concentration, temperature, and ionic strength of the solution, micelles can adopt various shapes, such as spherical, rod-like, or lamellar. Simulations can predict the most probable shape and the aggregation number (the number of surfactant molecules in a single micelle). For instance, studies on alkyl sulphate surfactants have shown that micelles tend to become aspherical at larger aggregation numbers. rsc.org
Counterion Binding: The negatively charged sulphonate head groups on the surface of the micelle attract positively charged counterions (in this case, sodium ions) from the solution. MD simulations can quantify the degree of counterion binding to the micelle surface, which is a crucial factor in determining the stability and shape of the micelle. acs.orgrsc.org
Hydration of the Micelle: Simulations can also reveal the extent to which water molecules penetrate the micelle structure, particularly the hydrophilic corona.
The table below outlines the key parameters in the molecular dynamics simulation of micellar aggregation for surfactants like this compound.
| Simulation Parameter | Description |
| Force Field | A set of parameters that define the potential energy of the system, including bond lengths, angles, and non-bonded interactions between atoms. |
| Water Model | A simplified representation of water molecules used in the simulation to reduce computational cost while accurately capturing the properties of the solvent. |
| Aggregation Number | The number of surfactant monomers that aggregate to form a single micelle. This can be varied in simulations to study its effect on micelle properties. |
| System Size and Simulation Time | The number of atoms in the simulation box and the duration of the simulation. These need to be sufficiently large to capture the collective behavior of micelle formation. |
Although direct simulation data for this compound is scarce, the methodologies and general findings from studies on other anionic surfactants provide a robust framework for predicting its behavior in aqueous solutions.
Quantum Chemical Calculations for Reaction Pathway Prediction and Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful computational tools for investigating the electronic structure and reactivity of molecules at the atomic level. While specific quantum chemical studies on this compound are not readily found in published literature, the application of these methods can provide profound insights into its chemical behavior.
These calculations can be employed to:
Determine Optimized Molecular Geometry: DFT calculations can predict the most stable three-dimensional arrangement of atoms in the this compound molecule, including bond lengths and angles. aljest.net
Analyze Electronic Properties: The distribution of electron density within the molecule can be calculated, highlighting the electronegative regions, such as the sulphonate group, and the nonpolar hydrocarbon tail. This is fundamental to understanding the molecule's amphiphilic nature. Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting the molecule's reactivity. aljest.net
Predict Reaction Pathways: Quantum chemical methods can be used to model the energy changes that occur during a chemical reaction, allowing for the prediction of the most likely reaction pathways. For instance, in the context of the synthesis of alpha-olefin sulphonates, these calculations could be used to study the mechanism of the sulphonation reaction.
The table below presents a summary of the potential applications of quantum chemical calculations for studying this compound.
| Application | Description of Insights |
| Molecular Geometry Optimization | Provides the most stable 3D structure of the molecule, which is the foundation for understanding its physical and chemical properties. |
| Electronic Structure Analysis | Details the distribution of electrons, identifying polar and nonpolar regions, and helps in understanding the molecule's interaction with other molecules and surfaces. |
| Reactivity Prediction | Through the analysis of molecular orbitals (HOMO and LUMO), it is possible to predict how the molecule will behave in chemical reactions, for example, as an electrophile or a nucleophile. |
| Spectroscopic Properties Prediction | Can be used to predict spectroscopic data, such as infrared and Raman spectra, which can be compared with experimental data to validate the computational model. |
While the direct application of these methods to this compound is yet to be widely reported, the established success of quantum chemical calculations in elucidating the properties of other surfactants suggests that they hold significant potential for a deeper understanding of this important compound. up.ac.za
Structure-Activity Relationship (SAR) Studies within Alpha-Olefin Sulphonate Series
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its properties and performance. For the alpha-olefin sulphonate (AOS) series, to which this compound belongs, SAR studies primarily focus on the effect of the alkyl chain length on various surfactant properties.
The general structure of an alpha-olefin sulphonate consists of a hydrophobic alkyl chain and a hydrophilic sulphonate group. The key structural variable within the commercial AOS series is the length of the alkyl chain. This compound is a component of C14-16 AOS, indicating that the alkyl chains are composed of 14 to 16 carbon atoms.
Key findings from SAR studies on the AOS series include:
Critical Micelle Concentration (CMC): The CMC is the concentration at which surfactant molecules begin to form micelles. It has been shown that the CMC of alpha-olefin sulphonates decreases as the length of the alkyl chain increases. bohrium.comtandfonline.com This is because a longer hydrophobic tail makes the molecule less soluble in water, thus promoting aggregation into micelles at a lower concentration.
Surface Tension Reduction: While longer alkyl chains lead to lower CMCs, the efficiency of reducing surface tension shows an inverse relationship with alkyl chain length. bohrium.comtandfonline.comtandfonline.com This means that surfactants with shorter chains, like those in the C14-16 range, can be more effective at lowering the surface tension at the air-water interface.
Wettability and Emulsification: C14-16 AOS demonstrates superior performance in terms of wettability and emulsification when compared to longer-chain AOS, such as C16-18 and C20-24 AOS. bohrium.comtandfonline.com This is a critical property for applications in cleaning and formulation of emulsions.
Foaming Properties: The ability to generate and sustain foam is another important characteristic of surfactants. Studies have shown that foamability and foam stability tend to decrease as the alkyl chain length increases within the AOS series. bohrium.comtandfonline.com
The following table summarizes the structure-activity relationships for the alpha-olefin sulphonate series.
| Property | Influence of Increasing Alkyl Chain Length |
| Critical Micelle Concentration (CMC) | Decreases |
| Surface Tension Reduction Efficiency | Decreases |
| Wettability | Decreases |
| Emulsification Performance | Decreases |
| Foamability and Foam Stability | Decreases |
These relationships highlight the importance of selecting the appropriate alkyl chain length for a specific application. This compound, as part of the C14-16 AOS mixture, represents a balance of these properties, making it a versatile and widely used surfactant. atamanchemicals.comspecialchem.comatamanchemicals.comkaochemicals-eu.com
Research Applications in Chemical Systems and Materials Science
Role in Emulsion Polymerization Processes
Sodium tetradecenesulphonate serves as an effective emulsifier in emulsion polymerization, a process used to produce a variety of synthetic latexes and polymers. ataman-chemicals.comatamankimya.com Its primary function is to stabilize the monomer droplets within the aqueous phase and the resulting polymer particles, preventing coagulation and ensuring the formation of a stable emulsion. univarsolutions.com
It is recognized for providing good emulsion stability and control over particle size in the synthesis of acrylic, styrene-acrylic, and styrene-butadiene rubber (SBR) latex systems. ataman-chemicals.comunivarsolutions.com As an alkylphenol ethoxylate (APE)-free emulsifier, it offers a more environmentally favorable alternative in these processes. univarsolutions.com Research indicates that in typical emulsion polymerization applications, sodium olefin sulfonates are used in concentrations ranging from 0.5% to 5.0% based on the total weight of the monomers. ataman-chemicals.com
Contributions to Advanced Detergency and Foaming Mechanisms in Formulations
This compound is highly valued for its strong detergency and prolific foaming capabilities, making it a key component in advanced cleaning formulations. wikipedia.orgstppgroup.comincidecoder.com The mechanism of its action involves reducing the surface tension at the interface between water and oily soils, allowing for the emulsification and removal of dirt. chemger.comspecialchem.com
Its contributions to detergency and foaming are characterized by several key attributes:
High Foaming Power : It generates a high volume of foam quickly, often referred to as "flash foam". ataman-chemicals.comhumblebeeandme.com
Foam Stability : The surfactant molecules form a cohesive and viscoelastic film at the gas-liquid interface, which surrounds gas bubbles, prevents their coalescence, and stabilizes the foam structure. alfa-chemistry.com
Hard Water Tolerance : Compared to some other surfactants, it maintains its cleaning and foaming efficacy in hard water, resisting the formation of insoluble salts. atamankimya.comnjchm.com
Effectiveness on Oily Soils : It is particularly effective in removing sebum and other oily dirt from surfaces. chemger.comnjchm.com
Research has demonstrated a significant synergistic relationship between Sodium C14-16 Olefin Sulfonate (AOS) and Linear Alkylbenzene Sulfonate (LAS), another common anionic surfactant, in detergent powders. njchm.com This synergy is especially prominent in phosphorus-free formulations, where AOS significantly enhances decontamination when the total anionic active ingredient proportion exceeds 20%. njchm.com Furthermore, AOS shows superior cleaning performance at lower temperatures compared to LAS. njchm.com
| Performance Metric | This compound (AOS) | Linear Alkylbenzene Sulfonate (LAS) |
|---|---|---|
| Synergy in Phosphorus-Free Powder (Anionic Active >20%) | High | Standard |
| Optimal Synergy Ratio (LAS:AOS in Phosphorous Powder) | 8:2 | |
| Low-Temperature Performance (10-40°C) | Higher Decontamination Power | Lower Decontamination Power |
| Hard Water Resistance | Strong | Weaker |
| Efficacy on Sebum/Oily Dirt | Good | Less Effective |
Applications in Enhanced Oil Recovery (EOR) Formulations and Mechanisms
In the petroleum industry, this compound is a candidate for chemical Enhanced Oil Recovery (EOR) processes, particularly in foam-based applications. publicationslist.orgresearchgate.net The primary goal of its use is to mobilize residual oil trapped in reservoir rock pores after primary and secondary recovery methods. tridentenergyintl.com
The mechanisms by which it contributes to EOR include:
Interfacial Tension (IFT) Reduction : As a surfactant, it significantly lowers the IFT between the crude oil and the injected water (or brine), which helps to dislodge and mobilize trapped oil droplets. tridentenergyintl.com
Wettability Alteration : It can adsorb onto the reservoir rock surface, altering its wettability from oil-wet to more water-wet, which facilitates the displacement of oil by the injected fluid. tridentenergyintl.com
Foam Generation for Mobility Control : When co-injected with a gas (such as CO2, nitrogen, or natural gas), it generates foam within the porous rock structure. researchgate.netifpenergiesnouvelles.fr This foam increases the viscosity of the injected gas phase, improving the sweep efficiency by diverting the gas to previously unswept, oil-rich zones of the reservoir. publicationslist.orgifpenergiesnouvelles.fr
Integration in Fire-Fighting Foam Technologies
This compound is incorporated into fire-fighting foam formulations due to its excellent foaming properties. ataman-chemicals.comatamankimya.com In this application, it functions as a primary foaming agent. The foam generated serves as a physical barrier that separates the fuel from the oxygen in the air, thereby suppressing combustion. alfa-chemistry.com
The effectiveness of a fire-fighting foam depends on its ability to form a stable, robust, and heat-resistant blanket that can cover a large surface area. alfa-chemistry.com The strong and stable foam produced by this compound makes it a suitable component for creating these effective fire-suppressing foams. ataman-chemicals.comresearchgate.net
Contributions to Construction Materials Chemistry (e.g., Air-Entraining Agents, Plasticizers)
In construction materials, particularly concrete and mortars, this compound functions as an air-entraining agent. ataman-chemicals.comatamankimya.com The intentional introduction of microscopic air bubbles into concrete significantly improves its durability, especially its resistance to freeze-thaw cycles. pcesupplier.comkingsunconcreteadmixtures.com
The mechanism involves the surfactant molecules reducing the surface tension of the mixing water, which facilitates the formation and stabilization of a system of tiny, well-dispersed air bubbles during the mixing process. pcesupplier.comrutgers.edu These stable micro-bubbles provide several benefits:
Freeze-Thaw Resistance : The air voids act as empty chambers, providing relief for the internal pressure generated when water in the concrete pores freezes and expands. atamankimya.comadmixture-concrete.com
Improved Workability (Plasticizing Effect) : The bubbles act like microscopic ball bearings within the fresh concrete mix, increasing its plasticity and workability without needing to increase the water-to-cement ratio. atamankimya.comrutgers.edu
Enhanced Cohesion : It improves the cohesion of the concrete mixture, reducing segregation and bleeding. kingsunconcreteadmixtures.com
While effective, its air-entraining capability has been compared to other agents. One study found its air-entraining effect to be less pronounced than that of sodium dodecyl sulfate (K12) and fatty alcohol polyoxyethylene ether (AEO). e3s-conferences.org
| Air-Entraining Agent | Relative Air-Entraining Effect Ranking |
|---|---|
| Sodium Dodecyl Sulfate (K12) | 1 (High) |
| Fatty Alcohol Polyoxyethylene Ether (AEO) | 2 (Medium) |
| Sodium Alpha Olefin Sulphonate (AOS) | 3 (Lower) |
Investigation in Nanomaterials Synthesis and Surface Functionalization
Research has explored the use of this compound in conjunction with nanoparticles to create highly stable foam and emulsion systems. researchgate.netump.edu.my In this context, the surfactant's role is synergistic with the nanoparticles, enhancing the stability of dispersed systems beyond what either component could achieve alone.
The primary application investigated is the stabilization of foams, often for EOR. researchgate.netresearchgate.net The mechanism involves the surfactant facilitating the adsorption of nanoparticles, such as silica or clay, onto the surface of the gas bubbles. researchgate.netump.edu.my This creates a robust, armored interface that forms a three-dimensional network structure, physically hindering bubble coalescence and disproportionation (the process where gas diffuses from smaller to larger bubbles). researchgate.net This synergistic effect significantly increases the viscoelasticity and stability of the foam. researchgate.net
One study investigating CO2 foams stabilized by silica nanoparticles (SNP) and AOS found that foam stability was highly dependent on the concentrations of both components.
| Component | Concentration for Most Stable Foam |
|---|---|
| Sodium Alpha Olefin Sulphonate (AOS) | 0.5 wt% |
| Silica Nanoparticles (SNP) | 0.3 wt% |
| Brine (NaCl) | 1.0 wt% |
Role in Sodium-Ion Battery Research (e.g., Electrolyte Components, Electrode Material Modification)
Sodium-ion batteries are an emerging energy storage technology being investigated as a potential alternative to lithium-ion batteries, primarily due to the natural abundance and lower cost of sodium. sandia.gov Research in this field is extensive and focuses on developing stable and efficient electrode materials and electrolytes. sandia.goveurekalert.org
The development of electrolytes for sodium-ion batteries involves exploring various sodium salts dissolved in organic solvents, with the goal of achieving high ionic conductivity and a wide electrochemical stability window. hiu-batteries.dersc.org Current research has investigated a range of sodium salts, including sodium perchlorate (NaClO₄), sodium sulfate (Na₂SO₄), sodium trifluoromethanesulfonate (NaCF₃SO₃), and aromatic sulfonate salts like sodium (2,3,5,6-tetrafluorophenoxy) diethane sulfonate (Na-TFP). hiu-batteries.deresearchgate.net However, the specific investigation or application of this compound as an electrolyte component or for electrode material modification is not prominently documented in current research literature. The field is currently focused on different classes of sodium salts to optimize battery performance. hiu-batteries.dersc.org
Utilization as Industrial Chemical Processing Aids
In the textile and leather industries, achieving uniformity and efficiency in wet processing is paramount. This compound, as part of the C14-16 olefin sulfonate group, plays a significant role as a wetting agent, detergent, and foaming agent to meet these demands. themestizamuse.comatamanchemicals.com
Applications in the Textile Industry
In textile processing, surfactants are indispensable for ensuring that fabrics are properly prepared for dyeing and finishing. textilernd.com Alpha-olefin sulfonates are employed as wetting agents to lower the surface tension of water, allowing for more effective and uniform penetration of dyes and other finishing chemicals into the textile fibers. stppgroup.comleathermag.com This is particularly important for achieving consistent and level dyeing, preventing issues such as blotchiness or uneven color. srce.hr
The excellent foaming characteristics of sodium C14-16 olefin sulfonate are also beneficial in various textile applications. atamanchemicals.com Controlled foaming can aid in the mechanical action of cleaning and scouring processes, helping to lift and remove impurities from the fabric. specialchem.com Furthermore, its stability over a wide pH range makes it a versatile component in different finishing formulations. themestizamuse.com
One study highlighted the synergistic effects of using alpha-olefin sulfonate with sodium alginate in the pretreatment of cotton/polyamide fabrics for inkjet printing. The pretreatment significantly enhanced the image colors by increasing the hydrophilicity of the film formed on the polyamide fibers and altering the surface morphology of both fiber types. acs.org
Applications in the Leather Industry
The leather industry utilizes surfactants like this compound for critical processes such as degreasing. stppgroup.comsancolo.com The natural fat content in hides and skins can impede the penetration of tanning and finishing agents, leading to defects in the final product. leathermag.comgoogle.com Anionic surfactants are key components of degreasing agents, where they emulsify and remove these fats. sancolo.com
The performance of surfactants in leather degreasing can vary depending on the origin of the hide and the specific fat composition. leathermag.com Research has shown that a systematic approach to selecting the most effective emulsifying agent is crucial for optimal degreasing. leathermag.com While specific comparative data for this compound is limited in readily available literature, the broader class of anionic surfactants, including sulfonates, is recognized for its strong wetting and cleaning action in leather processing. atamanchemicals.comqucosa.de
Detailed Research Findings
While extensive quantitative data specifically for this compound is not abundant in publicly accessible research, the performance characteristics of alpha-olefin sulfonates (AOS) provide a strong indication of its capabilities.
Wetting Performance
The efficiency of a wetting agent is a critical parameter in textile dyeing. The Draves test is a standard method used to evaluate this property, measuring the time it takes for a weighted skein of cotton yarn to sink in a solution of the wetting agent. exactoinc.com While specific Draves test results for this compound were not found in the immediate search, the general expectation for a potent anionic surfactant is a rapid wetting time. Studies have shown that surfactant treatment can significantly improve the wettability of cotton fabrics. srce.hr
Foaming Properties
Alpha-olefin sulfonates are known for producing a high volume of stable foam. formunova.comresearchgate.net The stability of this foam is advantageous in processes where sustained mechanical action is required. Research on AOS has demonstrated its ability to generate a rich and stable lather, which is a desirable characteristic in many cleaning and processing applications. researchgate.net
The table below summarizes the expected performance characteristics of Sodium C14-16 Olefin Sulfonate based on available information.
| Property | Performance Characteristic | Industrial Relevance |
| Wetting | Excellent wetting properties, leading to rapid reduction of surface tension. | Ensures uniform penetration of dyes and finishing agents in textiles; facilitates the wetting of hides in leather processing. stppgroup.comleathermag.com |
| Foaming | High-foaming with good stability. | Aids in the removal of impurities during textile scouring and leather cleaning; provides mechanical action. formunova.comresearchgate.net |
| Cleaning/Detergency | Effective in removing oils and greasy soils. | Crucial for the degreasing of leather hides and the scouring of natural textile fibers. leathermag.comsancolo.com |
| pH Stability | Stable over a broad pH range. | Allows for use in various acidic and alkaline processing baths in both textile and leather manufacturing. themestizamuse.com |
Degreasing Efficiency
The effectiveness of a degreasing agent in leather processing is determined by its ability to reduce the fat content of the hide. The performance of surfactants in this application is often evaluated by measuring the percentage of fat removed. While a specific study quantifying the degreasing efficiency of this compound was not identified, the general class of anionic and non-ionic surfactant blends is known to be highly effective. indofil.com The selection of the appropriate surfactant system is critical and can be tailored based on the type of hide and the nature of the fat. leathermag.com
The following table illustrates a hypothetical comparative study of degreasing agents on sheepskins, demonstrating where a product containing this compound might rank.
| Degreasing Agent | Active Surfactant Type | Average Fat Removal (%) |
| Formulation A | Non-ionic (Alcohol Ethoxylate) | 85 |
| Formulation B | Anionic (Alpha-Olefin Sulfonate) | 90 |
| Formulation C | Cationic | 75 |
| Formulation D | Anionic/Non-ionic Blend | 92 |
This table is illustrative and based on the generally understood high efficiency of anionic surfactants in degreasing. Specific values would require direct experimental data.
Environmental Fate and Biogeochemical Cycling of Sodium Tetradecenesulphonate
Biodegradation Pathways and Kinetics
Biodegradation is a primary mechanism for the removal of sodium tetradecenesulphonate from the environment. As a class, alpha-olefin sulfonates are recognized for their ready biodegradability. cleaninginstitute.orgatamanchemicals.comnjchm.com
Under aerobic conditions, this compound and other AOS are readily biodegraded by microbial communities. cleaninginstitute.orgresearchgate.net Studies have demonstrated that these surfactants are ultimately broken down into carbon dioxide, water, and inorganic salts. cleaninginstitute.org The biodegradation process is initiated by microbial enzymes that attack the alkyl chain. Surfactants with straight alkyl chains, such as this compound, are typically degraded more rapidly than those with branched structures. nii.ac.jp
The kinetics of biodegradation for related anionic surfactants, such as linear alkylbenzene sulphonates (LAS), have been studied extensively and can provide insights. For LAS in seawater, primary biodegradation follows a logistic model, with degradation rates being slower than in river water. nih.govresearchgate.net Studies on various anionic, nonionic, and cationic surfactants have estimated their ultimate biodegradability by measuring CO2 production. cleaninginstitute.org
| Surfactant Type | Test Condition | Finding | Reference |
|---|---|---|---|
| Alpha-Olefin Sulfonates (AOS) | Aerobic Aquatic Environments | Readily biodegraded. | researchgate.net |
| Alpha-Olefin Sulfonates (AOS) | General | Considered readily biodegradable cleaning agents. | cleaninginstitute.org |
| Linear Alkylbenzene Sulfonates (LAS) | Continuous Dosage, Varying Salinity | Biodegradation exceeded 98.4% in all cases, indicating complete mineralization at low concentrations. | nih.gov |
| Various Surfactants (including AOS) | Shake Culture Test | Surfactants with straight alkyl chains (like AOS) were degraded in a shorter period compared to those with benzene rings or ethoxylate chains. | nii.ac.jp |
The transformation of this compound under anaerobic conditions is more complex. While some reports indicate that AOS are biodegradable under anaerobic conditions cleaninginstitute.org, other laboratory studies suggest they are not readily mineralized in anaerobic digesters. researchgate.netnih.gov This discrepancy may relate to the specific conditions of the studies or the difference between primary and ultimate biodegradation.
In general, the anaerobic biodegradation of organic compounds is a multi-step process involving the cooperation of different types of microorganisms nih.gov:
Hydrolysis and Acidification : Fermentative bacteria break down complex organic compounds into simpler molecules like alcohols and short-chain fatty acids. nih.gov
Acetogenesis : Acetogenic bacteria convert these fermentation products into acetate, carbon dioxide, and hydrogen. nih.gov
Methanogenesis : Methanogenic bacteria utilize the products of acetogenesis to produce biogas, a mixture of methane and carbon dioxide. nih.gov
For a surfactant to be considered biodegradable under anaerobic conditions according to certain standards, a primary biodegradation level of 80% or more is required, or 70% if measuring dissolved organic carbon. nih.gov
Several environmental factors can influence the rate and extent of this compound biodegradation.
Temperature : Temperature is a critical factor affecting microbial activity and, consequently, biodegradation rates. researchgate.net Lower temperatures generally slow down the degradation process. researchgate.netmdpi.com For instance, studies on sodium monofluoroacetate showed that its breakdown was significantly slower in cold water (11°C) compared to warm water (21°C). researchgate.net While high removal rates for surfactants like LAS and alcohol ethoxylates can be achieved at temperatures as low as 9°C, longer acclimation periods are required for the microbial communities. researchgate.net
pH : The pH of the environment can impact the enzymatic activity of microorganisms responsible for degradation. researchgate.net Alpha-olefin sulfonates are noted for their stability across a wide pH range. Optimal degradation of similar surfactants by bacterial strains like Pseudomonas aeruginosa has been observed around a neutral pH of 7. researchgate.net
Microbial Communities : The presence of a well-acclimated microbial population is essential for efficient biodegradation. The composition and density of the microbial community will dictate the kinetics of the degradation process.
Aquatic and Terrestrial Environmental Distribution and Transport Mechanisms
Once released into the environment, this compound is subject to various transport and distribution processes. Its amphiphilic nature, possessing both a hydrophilic sulfonate group and a hydrophobic alkyl chain, governs its behavior at interfaces.
In aquatic systems, the compound will be present in the water column and will partition to sediment and suspended solids. In terrestrial environments, its movement is influenced by factors such as soil type, organic matter content, and water flow. epa.gov Key transport mechanisms include:
Advection : The transport of the surfactant with the bulk flow of water (groundwater or surface water). epa.gov
Diffusion : Movement from areas of higher concentration to lower concentration. epa.gov
Sorption : The binding of the surfactant to soil and sediment particles. This process is influenced by the organic carbon content of the solid phase and can retard the movement of the compound. epa.gov
The good water solubility of AOS facilitates its transport in aqueous systems. cleaninginstitute.orgatamanchemicals.com However, its surface-active properties also mean it will accumulate at interfaces, such as the water-sediment or water-air interface.
Identification and Characterization of Environmental Transformation Products
The complete mineralization of this compound results in CO2, water, and sulfate. However, the biodegradation process involves the formation of intermediate transformation products. nih.gov Commercial AOS itself is a mixture, primarily of alkene sulfonates and hydroxyalkane sulfonates. cleaninginstitute.org
During biodegradation, the long alkyl chain is progressively shortened. For analogous surfactants like linear alkylbenzene sulfonates (LAS), the primary degradation pathway involves omega-oxidation followed by beta-oxidation, leading to the formation of sulfophenylcarboxylic acids (SPCs) with varying carboxylic chain lengths. nih.gov The eventual disappearance of these SPCs indicates complete mineralization. nih.gov It is plausible that similar hydroxylated and carboxylated intermediates are formed during the degradation of this compound before the molecule is fully broken down. Identifying these transient products in complex environmental samples requires sophisticated analytical techniques, such as high-resolution mass spectrometry. nih.gov
Bioaccumulation Potential in Environmental Matrices
Bioaccumulation refers to the accumulation of a chemical in an organism from all sources of exposure (water, food, sediment). For surfactants, standard methods to estimate bioaccumulation potential, such as using the octanol-water partition coefficient (log Pₒw), are often unreliable due to their tendency to accumulate at phase interfaces rather than partitioning between them. eosca.eu
The bioconcentration factor (BCF), which measures uptake from water alone, is a more direct indicator. Studies and models for similar long-chain alkyl sulfonates indicate a low potential for bioaccumulation. regulations.gov This is primarily attributed to rapid metabolism (biotransformation) and subsequent excretion by organisms. regulations.gov The metabolism of C12-C16 alkyl sulfonates is well-studied and involves oxidation of the alkyl chain. regulations.gov
| Compound/Mixture | Species | BCF Value (L/kg) | Comment | Reference |
|---|---|---|---|---|
| C14/16 Alpha-Olefin Sulphonate | Not Specified | 1.81 | Calculated log BCF. | eosca.eu |
| C15/18 Alpha-Olefin Sulphonate | Not Specified | 2.62 | Calculated log BCF. | eosca.eu |
| C14 Alkyl Sulfate | Cyprinus carpio (Carp) | 11 | Experimental value for a structurally similar surfactant. | regulations.gov |
| C16 Alkyl Sulfate | Cyprinus carpio (Carp) | 73 | Experimental value for a structurally similar surfactant. | regulations.gov |
| Naphthenic Acids (OSPW) | Fish | 0.7 - 53 | Represents a complex mixture of ionizable organics. | nih.gov |
The weight of evidence, including data from analogous surfactants, suggests that this compound is likely to be metabolized and excreted by organisms, leading to a low bioaccumulation potential. regulations.gov
Comparative Environmental Behavior with Related Surfactants (e.g., LAS, SDS)
A comparative assessment of this compound with LAS and SDS highlights significant differences in their environmental behavior, particularly in terms of biodegradability and ecotoxicity.
Biodegradation: Alpha-olefin sulfonates, including this compound, are recognized for their ready biodegradability rusticstrengthwholesale.com. This means they are readily broken down by microorganisms in the environment into simpler, non-harmful substances. While both LAS and SDS are also biodegradable, the rate and extent can vary. Studies have shown that LAS can have a half-life ranging from approximately 0.15 to 0.5 days in river water under aerobic conditions. Under anaerobic conditions, the degradation of LAS is significantly slower, with a potential half-life of around 90 days in marine sediments. SDS is also known to be highly degradable under both aerobic and anaerobic conditions nih.gov.
Ecotoxicity: The impact of these surfactants on aquatic organisms is a critical aspect of their environmental profile. Generally, AOS, including this compound, exhibit lower toxicity to aquatic life compared to LAS and SDS. The toxicity of these surfactants is often evaluated by determining the concentration that is lethal to 50% of a test population (LC50) or the concentration that causes a specific effect in 50% of the test population (EC50).
For instance, one study found the EC50 for LAS on the fertilization of gilthead sea bream sperm to be 2.6 mg/L, while the EC50 for SDS was 2.8 mg/L, indicating a slightly higher toxicity for LAS in this specific test nih.govfuturemarketinsights.com. Another study comparing the acute toxicity of alkyl benzene sulfonate (a type of LAS) and SDS on gilthead eggs found that at high concentrations (30 mg/L), SDS was significantly more toxic than ABS researchgate.net. However, at lower concentrations, their toxicity was more comparable researchgate.net.
The following interactive data tables provide a comparative overview of the ecotoxicity of these surfactants on various aquatic organisms.
Comparative Ecotoxicity of Anionic Surfactants to Aquatic Invertebrates
| Surfactant | Organism | Endpoint | Value (mg/L) |
|---|---|---|---|
| Sodium C14-16 Alpha-Olefin Sulfonate (AOS) | Daphnia magna (Water Flea) | 48h EC50 | 8.7 |
| Linear Alkylbenzene Sulfonate (LAS) | Daphnia magna (Water Flea) | 48h EC50 | ~3.7 |
| Sodium Dodecyl Sulfate (SDS) | Daphnia magna (Water Flea) | 48h EC50 | ~6.0 |
Comparative Ecotoxicity of Anionic Surfactants to Fish
| Surfactant | Organism | Endpoint | Value (mg/L) |
|---|---|---|---|
| Sodium C14-16 Alpha-Olefin Sulfonate (AOS) | Fathead Minnow (Pimephales promelas) | 96h LC50 | 3.5 - 4.2 |
| Linear Alkylbenzene Sulfonate (LAS) | Fathead Minnow (Pimephales promelas) | 96h LC50 | ~3.2 |
| Sodium Dodecyl Sulfate (SDS) | Fathead Minnow (Pimephales promelas) | 96h LC50 | ~8.3 |
Comparative Ecotoxicity of Anionic Surfactants to Algae
| Surfactant | Organism | Endpoint | Value (mg/L) |
|---|---|---|---|
| Sodium C14-16 Alpha-Olefin Sulfonate (AOS) | Green Algae (Selenastrum capricornutum) | 72h EC50 | 9.8 |
| Linear Alkylbenzene Sulfonate (LAS) | Green Algae (Pseudokirchneriella subcapitata) | 72h EC50 | ~1.0 - 10 |
| Sodium Dodecyl Sulfate (SDS) | Green Algae (Pseudokirchneriella subcapitata) | 72h EC50 | ~20 |
In Vitro and Mechanistic Biological Interactions of Sodium Tetradecenesulphonate
In Vitro Cellular Interaction Studies (e.g., Membrane Permeabilization, Cytotoxicity Mechanisms on cell lines)
The primary interaction of alpha-olefin sulfonates with cells occurs at the cell membrane. As surfactants, they possess the ability to disrupt the lipid bilayer, leading to increased membrane permeability and, at sufficient concentrations, cell lysis. The cytotoxic effects of sodium C14-16 olefin sulfonate have been evaluated in various studies.
Acute oral toxicity studies in rats have been conducted to determine the median lethal dose (LD50). These studies provide a general measure of the substance's potential to cause cell death. cir-safety.org
Table 1: Acute Oral Toxicity of Sodium C14-16 Olefin Sulfonate in Rats
| Sex | LD50 (mg/kg) |
|---|---|
| Male | 2340 |
| Female | 1379 |
| Female | 2290 |
| Female | 6314 |
Data sourced from multiple studies. cir-safety.org
Dermal irritation studies on rabbits have shown mixed results, with some studies indicating no irritation from solutions with up to 36.9% active ingredients, while others found irritation at concentrations of 38% and 40%. cir-safety.org Human studies using cadaver skin indicated that C12 and C14 olefin sulfonates caused the most significant swelling, suggesting a chain-length-dependent interaction with skin components. cir-safety.org
In terms of genotoxicity, sodium C14-16 olefin sulfonate was found to be negative in the Ames assay, a chromosomal aberration assay, and a mammalian cell gene mutation assay. cir-safety.org Furthermore, a study involving the injection of S. typhimurium or S. cerevisiae into mice treated with high doses of sodium C14-16 olefin sulfonate showed no mutagenic effects on the microorganisms. cir-safety.org
Protein Denaturation and Interaction Mechanisms (e.g., In Vitro Enzyme Activity Modulation)
Alpha-olefin sulfonates interact with proteins primarily through electrostatic and hydrophobic forces, which can lead to conformational changes and denaturation. The negatively charged sulfonate headgroup can bind to positively charged amino acid residues on the protein surface. This initial electrostatic interaction can disrupt the protein's native structure. nih.gov
Following this, the hydrophobic alkyl chains of the surfactant can penetrate the protein's core, disrupting the hydrophobic interactions that are crucial for maintaining the protein's tertiary structure. This process is similar to the "necklace-bead model," where surfactant molecules bind to the protein chain, leading to its unfolding. nih.govnih.gov
A molecular dynamics study on the denaturation of lysozyme (B549824) by sodium pentadecyl sulfonate (a related sulfonate surfactant) revealed a synergistic mechanism. The process begins with the loosening of the protein's structure through interactions between the surfactant's head groups and the protein's surface. This is followed by the insertion of the surfactant's hydrophobic tails into the protein's core, leading to more extensive denaturation. nih.gov
The interaction of alpha-olefin sulfonates with gelatin has also been studied. It was observed that AOS binds electrostatically to the positively charged sites on the gelatin polypeptide chain. This binding leads to a significant reduction in the hydrodynamic radius of the gelatin molecule. nih.gov Alpha-olefin sulfonates are also noted for their good compatibility with enzyme agents in detergent formulations, suggesting that they may not completely inhibit all enzyme activity under certain conditions. atamanchemicals.com
Receptor-Binding Domain Interactions (e.g., Inhibitory Effects on Viral Spike Protein-ACE2 Interaction)
Currently, there is a lack of specific research data on the direct interaction between sodium tetradecenesulphonate or other alpha-olefin sulfonates and the receptor-binding domain of viral spike proteins, such as the interaction between the SARS-CoV-2 spike protein and the ACE2 receptor.
Theoretical Models for Predicting Biological Activity and Molecular Docking Studies
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. Such studies can provide insights into the potential biological activity and mechanism of action of a compound.
A molecular docking study was conducted to investigate the interactions between alpha-olefin sulfonate and key stress biomarker enzymes in the aquatic worm Tubifex tubifex, including superoxide (B77818) dismutase, catalase, and cytochrome c oxidase. The study predicted that AOS interacts with these enzymes through both hydrophobic and hydrogen bond interactions. These interactions have the potential to disrupt the enzymes' structures and activities, which could lead to oxidative stress and cellular damage. nih.gov This type of theoretical modeling helps to explain the observed toxicological effects of AOS at a molecular level.
Influence on Microbial Systems (e.g., Antibacterial or Antiviral Mechanisms in vitro)
The surfactant properties of alpha-olefin sulfonates contribute to their antimicrobial activity. They can disrupt the cell membranes of bacteria and the lipid envelopes of viruses, leading to their inactivation.
An in vitro study evaluated the virucidal efficacy of a hand wash product containing sodium C14-16 olefin sulfonate against the human immunodeficiency virus type 1 (HIV-1). The study found that the product was able to inactivate more than 99.9% of the virus after a 30-second exposure at dilutions of 1:5 and 1:10. nih.gov
In another study, a trisubstituted olefin sulfonate demonstrated synergistic antibacterial activity against E. coli when combined with airborne singlet oxygen. The surfactant itself showed low toxicity to the bacteria in the dark. However, in the presence of singlet oxygen, the surfactant was oxidized to form hydroperoxides, which acted as secondary toxins, significantly enhancing the bactericidal effect. acs.org
Future Research Trajectories and Interdisciplinary Opportunities for Sodium Tetradecenesulphonate
Development of Green Synthesis Methodologies and Sustainable Production Routes
The conventional synthesis of sodium tetradecenesulphonate relies on petrochemical feedstocks and energy-intensive processes. A primary area of future research will be the development of greener and more sustainable manufacturing routes. This involves a multi-faceted approach, from the sourcing of raw materials to the chemical transformation processes.
Key Research Areas:
Catalytic Innovations: Research into novel catalytic systems is crucial for improving the efficiency and selectivity of the sulfonation process. This includes the development of solid acid catalysts to replace corrosive and hazardous reagents, and catalysts that can operate under milder reaction conditions, thereby reducing energy consumption.
Alternative Sulfonating Agents: Investigating alternatives to sulfur trioxide, such as sulfamic acid or sodium bisulfite, could lead to safer and more environmentally benign sulfonation processes.
Process Intensification: The adoption of process intensification technologies, such as microreactors, can offer significant advantages in terms of heat and mass transfer, leading to higher yields, improved product quality, and a smaller manufacturing footprint.
A comparative overview of conventional and potential green synthesis routes is presented in the table below.
| Parameter | Conventional Route | Potential Green Route |
| Feedstock | Petroleum-derived tetradecene | Bio-based tetradecene from renewable resources |
| Sulfonating Agent | Sulfur trioxide | Milder and less hazardous agents (e.g., sulfamic acid) |
| Catalyst | Homogeneous acid catalysts | Heterogeneous, recyclable solid acid catalysts |
| Solvent | Organic solvents | Solvent-free conditions or green solvents (e.g., ionic liquids) |
| Energy Consumption | High | Reduced due to milder reaction conditions and process intensification |
| Waste Generation | Significant, including spent acid and byproducts | Minimized through higher selectivity and catalyst recycling |
Advanced Material Science Applications and Novel Formulations
The unique properties of this compound, such as its excellent foaming, detergency, and stability over a wide pH range, make it a versatile ingredient in a variety of formulations. atamanchemicals.com Future research in materials science will focus on leveraging these properties to create novel materials and enhance the performance of existing products.
Emerging Applications:
Structured Surfactant Systems: The development of lamellar liquid crystalline phases and other structured surfactant systems containing this compound can lead to the creation of advanced personal care products with novel textures and controlled release of active ingredients.
High-Performance Foams: In material science, research into the formulation of stable and functional foams for applications such as lightweight composites, insulation materials, and fire-fighting foams presents a significant opportunity. atamanchemicals.com The excellent foaming characteristics of this compound make it an ideal candidate for such applications. atamanchemicals.com
Emulsion Polymerization: As an emulsifier in polymerization processes, this compound can influence the particle size, stability, and properties of the resulting polymer latexes. cleaninginstitute.org Further research can optimize its use in the synthesis of specialized polymers with tailored functionalities.
The following table summarizes potential advanced applications and the key properties of this compound that are being exploited.
| Application Area | Novel Formulation/Material | Key Properties Utilized |
| Personal Care | Structured liquid-crystalline cleansers | Self-assembly, mildness, foaming |
| Materials Science | Lightweight polymer foams | Foam stability, surface tension reduction |
| Industrial Processes | High-stability emulsions for polymerization | Emulsification, tolerance to extreme pH and salinity |
Refined Environmental Fate Prediction and Degradation Modeling
While alpha-olefin sulfonates are generally considered to be readily biodegradable, a more nuanced understanding of the environmental fate of this compound is required. nih.gov Future research will focus on developing more accurate predictive models for its degradation in various environmental compartments.
Areas for Deeper Investigation:
Biodegradation Pathways: Detailed studies to elucidate the specific microbial pathways involved in the degradation of this compound under different environmental conditions (e.g., aerobic, anaerobic, in the presence of co-contaminants) are needed.
Metabolite Identification and Toxicity: The identification and toxicological assessment of intermediate degradation products are essential for a comprehensive environmental risk assessment.
Influence of Environmental Factors: Research on how factors such as temperature, pH, salinity, and the presence of other organic and inorganic compounds affect the rate and extent of biodegradation will be critical for developing accurate environmental models. rsc.org
Key parameters for environmental fate modeling of this compound are outlined in the table below.
| Parameter | Description | Importance in Modeling |
| Biodegradation Rate Constant (k) | The rate at which the surfactant is degraded by microorganisms. | Predicts the persistence of the compound in the environment. |
| Adsorption/Desorption Coefficients (Kd/Koc) | The extent to which the surfactant partitions between water and solid phases (e.g., soil, sediment). | Determines the mobility and bioavailability of the compound. |
| Half-life (t1/2) | The time it takes for the concentration of the surfactant to decrease by half. | Provides a measure of the persistence of the compound in a specific environmental compartment. |
| Metabolite Formation and Degradation Rates | The rates at which intermediate degradation products are formed and subsequently degraded. | Essential for assessing the potential for accumulation of toxic metabolites. |
Computational Chemistry in Predictive Design and Mechanistic Understanding
Computational chemistry and molecular modeling offer powerful tools for accelerating the design of new surfactants and for gaining a deeper understanding of their behavior at the molecular level. researchgate.net Future research will increasingly rely on these in silico methods to guide experimental work.
Computational Approaches and Their Applications:
Quantitative Structure-Property Relationship (QSPR) Modeling: QSPR models can be developed to predict the physicochemical properties and performance characteristics (e.g., critical micelle concentration, surface tension, foaming ability) of this compound and its analogues based on their molecular structure.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the self-assembly of this compound into micelles and other aggregates, its interaction with surfaces, and its role in the emulsification and solubilization of oils.
Quantum Mechanical (QM) Calculations: QM calculations can be used to study the electronic structure of the surfactant and to elucidate the mechanisms of its chemical reactions, such as its synthesis and degradation.
The table below illustrates how computational chemistry can be applied to the study of this compound.
| Computational Method | Application | Predicted/Understood Property |
| QSPR | Predictive design of novel surfactants | Critical micelle concentration, surface tension, detergency |
| MD Simulations | Mechanistic understanding of self-assembly | Micelle shape and size, aggregation number, interaction with interfaces |
| QM Calculations | Elucidation of reaction mechanisms | Reaction pathways for synthesis and degradation, electronic properties |
Exploration of Novel Homologues and Derivatized Structures for Enhanced Properties
The performance of a surfactant is highly dependent on its molecular structure. By systematically modifying the structure of this compound, it is possible to develop novel homologues and derivatives with enhanced properties tailored for specific applications.
Strategies for Molecular Design:
Varying the Alkyl Chain Length: The length of the hydrophobic alkyl chain has a significant impact on the surfactant's properties. nih.gov Research into homologues with different chain lengths can lead to surfactants with optimized performance for specific applications.
Introducing Branching: The introduction of branching in the alkyl chain can affect the packing of the surfactant molecules at interfaces, leading to changes in properties such as wetting and foaming.
Functionalization of the Hydrophilic Head Group: Modification of the sulfonate head group or the introduction of additional functional groups can alter the surfactant's solubility, tolerance to hard water, and interaction with other components in a formulation.
The table below provides a hypothetical comparison of the properties of this compound with a shorter-chain homologue.
| Property | Sodium Dodecenesulphonate (C12) | This compound (C14) |
| Critical Micelle Concentration (CMC) | Higher | Lower |
| Surface Tension at CMC | Higher | Lower |
| Foaming Ability | Good | Excellent |
| Detergency | Good | Excellent |
| Solubility in Cold Water | Higher | Lower |
Integration with Bio-based Feedstocks for Sustainable Surfactant Production
The transition to a bio-based economy is a key driver for future research in the chemical industry. The integration of bio-based feedstocks for the production of this compound offers a promising pathway towards a more sustainable surfactant industry.
Sources of Bio-based Feedstocks:
Lignocellulosic Biomass: Agricultural and forestry residues, such as corn stover, sugarcane bagasse, and wood chips, can be converted into sugars and other platform chemicals that can be further processed to produce the alpha-olefins needed for surfactant synthesis.
Vegetable Oils and Fats: Triglycerides from various plant and animal sources can be chemically transformed into fatty acids and fatty alcohols, which can then be converted into alpha-olefins.
Algal Biomass: Microalgae are a promising source of lipids that can be used as a feedstock for the production of bio-based chemicals, including the precursors for surfactants.
The following table outlines potential bio-based feedstocks and the corresponding conversion pathways to produce the tetradecene required for the synthesis of this compound.
| Bio-based Feedstock | Key Intermediate | Conversion Technology |
| Lignocellulosic Biomass | Syngas, Sugars | Gasification, Fischer-Tropsch synthesis; Fermentation, Catalytic conversion |
| Vegetable Oils | Fatty Acids | Transesterification, Metathesis, Decarboxylation |
| Algal Lipids | Fatty Acids | Extraction, Hydrothermal liquefaction, Catalytic upgrading |
Conclusion
Summary of Key Academic Contributions and Research Progress
Academic and industrial research into Sodium tetradecenesulphonate, a primary component of the alpha-olefin sulfonate (AOS) mixture known as Sodium C14-16 olefin sulfonate, has established a comprehensive understanding of its properties and applications. cir-safety.orgewg.orgatamanchemicals.com A significant body of research has been dedicated to evaluating its safety profile for use in consumer products. These toxicological studies have been pivotal, concluding that the compound is not genotoxic or carcinogenic. cir-safety.orgepa.gov The Cosmetic Ingredient Review (CIR) Expert Panel has repeatedly reviewed these findings, affirming its safety for use in rinse-off cosmetic products and in concentrations up to 2% in leave-on applications. epa.govcir-safety.org
Key research contributions have also focused on its synthesis and chemical characteristics. The manufacturing process, primarily through the sulfonation of C14-16 alpha-olefins, has been optimized to control for by-products and impurities. cir-safety.orgechemi.com Academically, its function as an anionic surfactant is well-documented, characterized by its excellent foaming capacity, strong detergency, and effective emulsifying properties, which are central to its commercial utility. echemi.comatamankimya.com These fundamental studies have enabled its widespread adoption as a high-performance surfactant.
Table 1: Summary of Toxicological Research Findings for Sodium C14-16 Olefin Sulfonate
| Endpoint | Finding | Citation |
| Acute Oral Toxicity | LD50 values in rats reported between 1379 and 6314 mg/kg. | cir-safety.orgepa.gov |
| Genotoxicity | Negative in Ames, chromosomal aberration, and mammalian cell gene mutation assays. | cir-safety.orgepa.gov |
| Carcinogenicity | Not found to be carcinogenic in long-term oral studies with rats. | cir-safety.org |
| Dermal Irritation | Results are mixed, with some studies showing no irritation and others finding irritation at concentrations of 38% and higher. | cir-safety.org |
| Ocular Irritation | Considered irritating in rabbits at concentrations as low as 10%. | cir-safety.org |
| Sensitization | Not found to be a sensitizer (B1316253) in multiple guinea pig studies. | cir-safety.org |
Outlook on the Enduring Relevance of this compound Research
The enduring relevance of research into this compound is strongly tied to prevailing and future market trends, particularly the increasing consumer demand for sustainable and milder personal care and cleaning products. factmr.comwhattheythink.com As a sulfate-free alternative, it is well-positioned to meet the needs of formulators moving away from traditional sulfate-based surfactants. prnewswire.comchemanalyst.com This trend is a significant driver for ongoing research into formulation optimization and expanding its use in a wider array of products. chemanalyst.com
Future research is expected to follow several key trajectories. Industrially, there is a focus on enhancing production capacity and efficiency to meet growing global demand, as evidenced by recent capital investments by major chemical companies. prnewswire.comchemanalyst.com This includes developing more sustainable manufacturing processes and exploring bio-based feedstocks. factmr.com The versatility of alpha-olefin sulfonates continues to create opportunities in diverse industrial sectors beyond cosmetics, including agriculture, construction, and emulsion polymerization, which will necessitate further application-specific research. atamankimya.comprnewswire.comchemanalyst.com
Moreover, emerging scientific fields may provide new avenues for this compound. Exploratory research into its potential use in advanced applications like nanotechnology, where its surfactant properties could be leveraged for precision engineering, points to a long-term relevance beyond its current uses. stppgroup.com The compound's blend of high performance, mildness, and biodegradability ensures that it will remain a subject of academic and industrial interest for the foreseeable future. whattheythink.comstppgroup.com
Table 2: Current and Future Application Areas for this compound
| Category | Current Applications | Potential Future Research Areas | Citation |
| Personal Care | Shampoos, body washes, facial cleansers, bubble baths. | High-performance, mild cleansing systems; formulations for sensitive skin. | echemi.comatamankimya.comchemanalyst.com |
| Household Cleaning | Liquid dishwashing detergents, surface cleaners, carpet cleaners. | Eco-certified and bio-based cleaning product formulations. | atamankimya.comfactmr.com |
| Industrial & Institutional | Industrial hard surface cleaners, wetting agents in textiles. | Enhanced oil recovery, agricultural adjuvants, construction foaming agents. | atamankimya.comprnewswire.com |
| Emerging Technologies | Emulsion polymerization. | Applications in nanotechnology and advanced material science. | prnewswire.comstppgroup.com |
Q & A
Basic Research Questions
Q. What are the standard analytical methods for characterizing the purity and structural integrity of Sodium tetradecenesulphonate in laboratory settings?
- Methodological Answer : Purity assessment typically involves titration (acid-base or two-phase titration for active content) and HPLC for quantifying unreacted sulfonic acids or unsulfonated hydrocarbons . Structural characterization employs FTIR to confirm sulfonate (-SO₃⁻) and alkene (-CH=CH-) functional groups, while ¹H/¹³C NMR verifies molecular conformation and isomer distribution. Compliance with ISO/GB standards for pH (6.0–8.0) and heavy metal limits (e.g., ≤10 ppm arsenic) is critical .
Q. How can researchers evaluate the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by storing samples at 25°C–60°C and pH 3–10 for 1–6 months. Monitor degradation via UV-Vis spectroscopy (absorbance at 270 nm for sulfonate groups) and dynamic light scattering (particle size changes). Compare results against control samples to identify decomposition pathways (e.g., hydrolysis of the sulfonate group) .
Q. What safety protocols are essential when handling this compound in experimental workflows?
- Methodological Answer : Use fume hoods to avoid inhalation of particulate matter, which irritates respiratory systems. Personal protective equipment (gloves, goggles) is mandatory due to its moderate skin/eye irritation potential. Avoid contact with strong oxidizers (e.g., HNO₃) to prevent combustion. Waste disposal must follow biodegradability protocols (OECD 301 tests) to mitigate aquatic toxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biodegradation rates of this compound across environmental studies?
- Methodological Answer : Discrepancies often arise from variability in microbial consortia or test conditions. Standardize biodegradation assays (e.g., OECD 301F) under controlled aerobic/anaerobic conditions, and use LC-MS/MS to quantify intermediates like sulfonated alkanes. Cross-validate with metagenomic analysis to identify microbial species responsible for degradation .
Q. What experimental designs are optimal for studying this compound’s synergies with nonionic surfactants in emulsion stabilization?
- Methodological Answer : Employ a factorial design varying this compound concentration (0.1%–5%), HLB values of co-surfactants (e.g., Tween 80), and temperature (25°C–50°C). Assess emulsion stability via centrifugation (phase separation time) and zeta potential measurements. Confocal microscopy can visualize micelle morphology changes .
Q. How can computational modeling predict the interfacial behavior of this compound in complex surfactant mixtures?
- Methodological Answer : Use molecular dynamics (MD) simulations with software like GROMACS to model surfactant packing at oil-water interfaces. Parameters include critical micelle concentration (CMC), Gibbs free energy of adsorption, and interfacial tension. Validate predictions with pendant drop tensiometry and neutron reflectometry .
Q. What methodologies address discrepancies in cytotoxicity data between in vitro and in vivo studies?
- Methodological Answer : Perform comparative assays using 3D skin models (EpiDerm™) for in vitro irritation and contrast with in vivo rabbit skin tests. Control variables include exposure time (4–24 hours) and concentration (0.1%–2%). Statistical analysis (ANOVA) identifies confounding factors like solvent carriers or metabolic differences .
Data Analysis and Contradiction Management
Q. How should researchers reconcile conflicting reports on this compound’s foam stability in hard vs. soft water?
- Methodological Answer : Replicate foam tests (Ross-Miles method) using standardized water hardness (50–500 ppm CaCO₃). Measure foam height decay over 30 minutes and correlate with ion chromatography data (Ca²⁺/Mg²⁺ binding to sulfonate groups). Use regression analysis to model hardness-dependent foam collapse mechanisms .
Q. What statistical approaches are recommended for optimizing this compound’s performance in hybrid detergent formulations?
- Methodological Answer : Apply response surface methodology (RSM) with variables such as surfactant ratio (this compound:alkylbenzene sulfonate), builders (zeolites), and enzymes. Outputs include detergency (measured by reflectance spectroscopy on stained fabrics) and cost-efficiency. Principal component analysis (PCA) reduces multicollinearity in data .
Tables for Key Methodological Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
